molecular formula C10H12O4 B8480278 1-(7-Methoxy-benzo[1,3]dioxol-5-yl)-ethanol

1-(7-Methoxy-benzo[1,3]dioxol-5-yl)-ethanol

Cat. No.: B8480278
M. Wt: 196.20 g/mol
InChI Key: QDVHSYHRHHOLKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(7-Methoxy-benzo[1,3]dioxol-5-yl)-ethanol is a useful research compound. Its molecular formula is C10H12O4 and its molecular weight is 196.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H12O4

Molecular Weight

196.20 g/mol

IUPAC Name

1-(7-methoxy-1,3-benzodioxol-5-yl)ethanol

InChI

InChI=1S/C10H12O4/c1-6(11)7-3-8(12-2)10-9(4-7)13-5-14-10/h3-4,6,11H,5H2,1-2H3

InChI Key

QDVHSYHRHHOLKP-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC2=C(C(=C1)OC)OCO2)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 7-Methoxy-benzo[1,3]dioxole-5-carbaldehyde (I) (1.8 g, 10 mmol) in THF (20 mL) was cooled to −78° C. A solution of methylmagnesium chloride in THF (5.0 mL of 3M, 15 mmol) was added to the solution of i in THF in a dropwise fashion. The reaction was quenched by the addition of HCl (1N, aqueous) and extracted with ethyl acetate. The organic layer was washed with brine, dried over Na2SO4 and concentrated in vacuo. The crude product was purified by flash chromatography (silica gel; 40%-60% ethyl acetate in hexanes) to afford 2 (0.89 g, 45%).
Quantity
1.8 g
Type
reactant
Reaction Step One
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Quantity
20 mL
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Quantity
5 mL
Type
solvent
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Yield
45%

Synthesis routes and methods II

Procedure details

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